molecular formula C10H19NO5 B15301135 5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid

5-Tert-butoxycarbonylamino-2-hydroxy-pentanoic acid

Cat. No.: B15301135
M. Wt: 233.26 g/mol
InChI Key: ORSAWGFRKAADJV-UHFFFAOYSA-N
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Description

It was first synthesized by Heinrich Wieland in 1901 and has since been used in a variety of chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hydrochloric acid in methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general principles of organic synthesis and protection group chemistry are likely applied on a larger scale with appropriate modifications to ensure efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and peptide chemistry.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid involves its interaction with various molecular targets and pathways. The Boc group serves as a protecting group for the amino function, allowing selective reactions to occur at other functional groups. This compound can participate in enzymatic reactions, where it may act as a substrate or inhibitor, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(tert-butoxy)carbonyl]amino}-2-(carbamoylamino)pentanoic acid
  • tert-Butyl carbamate

Uniqueness

5-{[(tert-butoxy)carbonyl]amino}-2-hydroxypentanoic acid is unique due to its specific structure, which includes both a Boc-protected amino group and a hydroxyl group. This dual functionality allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C10H19NO5

Molecular Weight

233.26 g/mol

IUPAC Name

2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C10H19NO5/c1-10(2,3)16-9(15)11-6-4-5-7(12)8(13)14/h7,12H,4-6H2,1-3H3,(H,11,15)(H,13,14)

InChI Key

ORSAWGFRKAADJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(C(=O)O)O

Origin of Product

United States

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